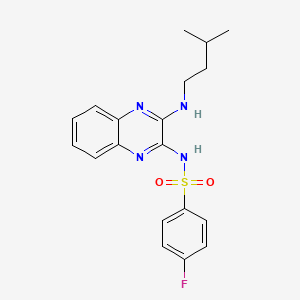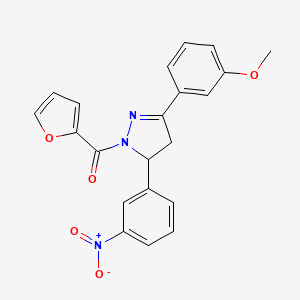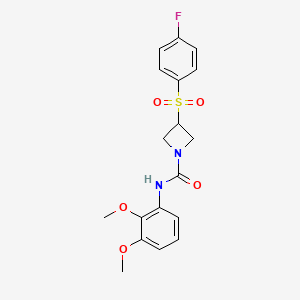
N-(2,3-dimethoxyphenyl)-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,3-dimethoxyphenyl)-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C18H19FN2O5S and its molecular weight is 394.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymer Synthesis and Characterization
- Aromatic Polyamides Synthesis : Research by Hsiao and Huang (1997) focused on the preparation of aromatic polyamides incorporating ether and sulfone links. These polyamides demonstrated high solubility in polar solvents and could form tough, transparent films. They exhibited high thermal stability, with no significant weight loss observed before 400°C, indicating potential applications in high-performance materials (Hsiao & Huang, 1997).
Biological Activity and Chemical Synthesis
- Antidepressant and Nootropic Agents : Thomas et al. (2016) synthesized Schiff bases and 2-azetidinones from isonocotinyl hydrazone, exhibiting significant antidepressant and nootropic activities. This highlights the potential of azetidine derivatives in developing central nervous system (CNS) active agents (Thomas et al., 2016).
Fluorescent Molecular Probes
- Development of Fluorescent Dyes : Diwu et al. (1997) prepared 2,5-diphenyloxazoles with dimethylamino and sulfonyl groups for use as fluorescent solvatochromic dyes. These compounds demonstrate solvent-dependent fluorescence, suggesting applications in sensitive molecular probes for biological events and processes (Diwu et al., 1997).
Antioxidant Activity
- Synthesis and Evaluation of Schiff Bases and Azetidines : Nagavolu et al. (2017) focused on the synthesis of Schiff bases and azetidines derived from phenyl urea derivatives, evaluating their in-vitro antioxidant potentials. Some compounds displayed moderate to significant antioxidant effects, underscoring the medicinal and chemical importance of these structures (Nagavolu et al., 2017).
Antimicrobial Activity
- Thiourea Derivatives Against Pathogenic Bacteria : Limban et al. (2011) synthesized and characterized acylthioureas with significant anti-pathogenic activity, especially against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. This research indicates the potential of such derivatives as novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).
Properties
IUPAC Name |
N-(2,3-dimethoxyphenyl)-3-(4-fluorophenyl)sulfonylazetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O5S/c1-25-16-5-3-4-15(17(16)26-2)20-18(22)21-10-14(11-21)27(23,24)13-8-6-12(19)7-9-13/h3-9,14H,10-11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBBFXOQDWTKCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
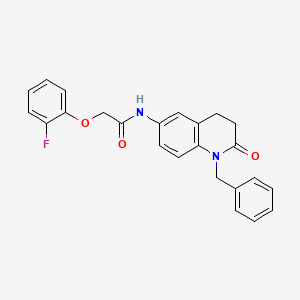
![N-(furan-2-ylmethylcarbamoyl)-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyacetamide](/img/structure/B2954522.png)
![6-methoxy-2-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-1-benzothiophen-1-one](/img/structure/B2954523.png)


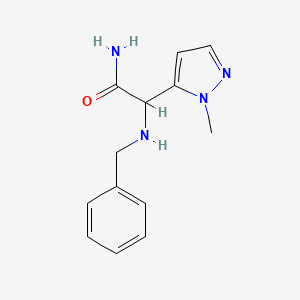
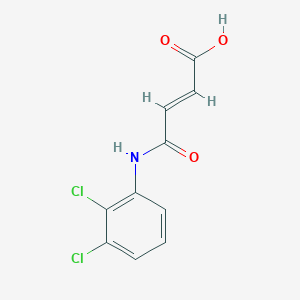
![benzo[d][1,3]dioxol-5-yl(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone](/img/structure/B2954533.png)
![Ethyl 4-[(5-bromofuran-2-yl)methoxy]benzoate](/img/structure/B2954534.png)
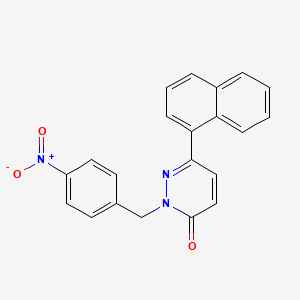
![(4Ar,7aS)-4-(2-ethenylsulfonylethyl)-2,2-dimethyl-4a,5,7,7a-tetrahydro-3H-furo[3,4-b][1,4]oxazine](/img/structure/B2954537.png)
